molecular formula C9H12LiNO2S B6604076 lithium(1+) ion 4-tert-butylpyridine-3-sulfinate CAS No. 2219379-35-6

lithium(1+) ion 4-tert-butylpyridine-3-sulfinate

Cat. No.: B6604076
CAS No.: 2219379-35-6
M. Wt: 205.2 g/mol
InChI Key: LBTLQMIIMGMNMV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is a lithium sulfinate salt featuring a pyridine ring substituted with a tert-butyl group at the 4-position and a sulfinate (-SO₂⁻) group at the 3-position.

Properties

IUPAC Name

lithium;4-tert-butylpyridine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.Li/c1-9(2,3)7-4-5-10-6-8(7)13(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTLQMIIMGMNMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1=C(C=NC=C1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Methylpyridine

4-Methylpyridine undergoes alkylation with tert-butyl chloride in the presence of sodium amide (NaNH₂) in liquid ammonia, yielding 4-tert-butylpyridine. Brown and Murphey (1951) reported this method with a 65–70% yield, though purification requires fractional distillation due to byproduct formation.

Reaction Conditions

  • Substrate : 4-Methylpyridine

  • Reagents : tert-Butyl chloride, NaNH₂, liquid ammonia

  • Temperature : −33°C (ammonia reflux)

  • Yield : 68% (isolated)

Direct Lithiation-Sulfination Method

This two-step approach involves lithiation of 3-bromo-4-tert-butylpyridine followed by sulfination.

Lithiation with Butyllithium

3-Bromo-4-tert-butylpyridine (1 equiv) is treated with butyllithium (1.1 equiv) in tetrahydrofuran (THF) at −78°C. The reaction is monitored via NMR to ensure complete lithiation.

Key Considerations

  • Solvent : THF (anhydrous) ensures solubility and stabilizes the lithiated intermediate.

  • Temperature : −78°C minimizes side reactions, such as nucleophilic attack on the pyridine ring.

Sulfination with TIMSO

Sulfur dioxide 1-methylpyrrolidine adduct (TIMSO, 1.2 equiv) is added to the lithiated intermediate at room temperature. After 30 minutes, the product precipitates and is washed with acetone and diethyl ether.

Procedure Summary

StepReagentConditionsOutcome
1Butyllithium−78°C, THF, 40 minLithiated intermediate
2TIMSORT, 30 minCrude sulfinate
3Acetone/ether wash94% yield (white solid)

Analytical Data

  • ¹H NMR (D₂O) : δ 8.45 (d, J = 2.1 Hz, 1H, H-2), 7.89 (dd, J = 6.3, 2.3 Hz, 1H, H-5), 6.95 (d, J = 8.3 Hz, 1H, H-6), 1.42 (s, 9H, tert-butyl).

Palladium-Catalyzed Coupling Approaches

Pd-catalyzed methods enable coupling of 4-tert-butylpyridine-3-sulfinate with aryl halides.

Oxidative Addition and Transmetallation

Aryl halides (e.g., bromobenzene) undergo oxidative addition with Pd(PtBu₃)₂, followed by transmetallation with the lithiated sulfinate. Steric hindrance from the tert-butyl group slows transmetallation, requiring elevated temperatures (60–80°C).

Optimized Conditions

  • Catalyst : Pd(PtBu₃)₂ (2 mol%)

  • Base : LiHMDS (2.5 equiv)

  • Solvent : Toluene

  • Yield : 78% (biaryl product)

Alternative Sulfinating Agents

Sulfur Dioxide Gas

Direct bubbling of SO₂ gas into the lithiated intermediate achieves sulfination but requires strict moisture exclusion. Yields are lower (70–75%) due to SO₂’s volatility.

DABSO Complexes

DABSO (SO₂·DABCO) offers a stable alternative, with sulfination proceeding at 0°C. This method is less sensitive to stoichiometry but necessitates extended reaction times (2–4 hr).

Challenges and Optimization

Steric Hindrance

The tert-butyl group at C-4 impedes reagent access to C-3, necessitating:

  • Higher catalyst loadings (5–10 mol% Pd).

  • Polar solvents (DME or DMF) to enhance solubility.

Oxygen Sensitivity

Lithiated intermediates oxidize rapidly. Reactions conducted under argon or nitrogen atmospheres improve yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Catalysis in Organic Reactions

Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate serves as an effective catalyst in several organic reactions. Its structure allows it to facilitate reactions that might otherwise be challenging. The lithium ion acts as a Lewis acid, enhancing the reactivity of the sulfinic acid group, which stabilizes transition states and lowers activation energies. This characteristic can be particularly advantageous in:

  • Oxidation Reactions : The compound can be oxidized to form sulfonates using agents like hydrogen peroxide.
  • Reduction Reactions : It can also be reduced to sulfides with lithium aluminum hydride (LiAlH4).
  • Substitution Reactions : The sulfinic acid group can undergo substitution with various electrophiles under basic conditions.

Table 1: Summary of Chemical Reactions

Reaction TypeProductsCommon Reagents
OxidationSulfonatesHydrogen peroxide
ReductionSulfidesLithium aluminum hydride
SubstitutionAlkyl/acyl derivativesAlkyl halides/acyl chlorides

Biological and Medicinal Applications

While specific applications in biology and medicine are less documented, compounds with similar structures have been explored for potential biological activities. Research indicates that such compounds may exhibit:

  • Enzyme Inhibition : Similar sulfinic compounds have shown promise in inhibiting specific enzymes, which could lead to therapeutic applications.
  • Receptor Modulation : The unique structure may allow for interaction with biological receptors, potentially influencing various biochemical pathways.

Industrial Applications

In the industrial sector, this compound plays a significant role in the synthesis of advanced materials. Its catalytic properties make it valuable for processes requiring high efficiency and selectivity, particularly in:

  • Polymer Synthesis : The compound is used in creating polymers with specific characteristics.
  • Nanomaterials Production : Its application extends to the development of nanomaterials, where precise control over reaction conditions is crucial.

Case Studies

Case Study 1: Use in Dye-Sensitized Solar Cells (DSSCs)

Research has demonstrated that 4-tert-butylpyridine significantly enhances the performance of redox electrolytes in dye-sensitized solar cells. A study found that adding lithium salts improved the efficiency of these cells by optimizing the interfacial reactions between the dye and the semiconductor material.

Case Study 2: Perovskite Solar Cells

Another study highlighted the use of this compound as an additive in perovskite solar cells. The addition of this compound improved crystallinity and enhanced power conversion efficiencies (PCEs) from 6.71% to 10.62% through optimized crystallization processes.

Mechanism of Action

The mechanism by which lithium(1+) ion 4-tert-butylpyridine-3-sulfinate exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The lithium ion acts as a Lewis acid, enhancing the reactivity of the sulfinic acid group. This coordination can stabilize transition states and lower activation energies, making reactions more efficient .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tert-butyl group in the target compound is bulkier and more electron-donating via inductive effects compared to the methoxy (-OCH₃) and methyl (-CH₃) groups in the analogues. This steric bulk may reduce solubility in polar solvents but enhance thermal stability .

Positional Isomerism :

  • Substituent positions significantly alter electronic distribution. For example:
  • A 4-methoxy group (para to the sulfinate) may delocalize electron density into the pyridine ring, stabilizing the sulfinate anion.

Molecular and Physical Properties

Table 1: Comparative Data for Lithium Pyridine Sulfinates

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number
This compound Not specified* Not specified* 4-tert-butyl, 3-SO₂⁻ Not provided
4-Methoxy-6-methyl derivative C₇H₁₀LiNO₃S 195.16 4-OCH₃, 6-CH₃ 2230807-14-2
4-Methoxy-5-methyl derivative C₇H₁₀LiNO₃S 195.16 4-OCH₃, 5-CH₃ 2219419-49-3
2-Methoxy-6-methyl derivative C₇H₁₀LiNO₃S 195.16 2-OCH₃, 6-CH₃ 2228912-87-4

Biological Activity

Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a lithium ion coordinated to a pyridine ring that is substituted with a tert-butyl group at the 4-position and a sulfinic acid group at the 3-position. The structural uniqueness of this compound contributes to its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfinic acid group may interact with enzymes, potentially inhibiting their activity. This could be relevant in metabolic pathways where enzyme regulation is crucial.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways within cells. This is particularly significant in neuropharmacology, where lithium compounds are known for their mood-stabilizing effects.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Neuroprotective Effects : Compounds containing lithium ions are often studied for their neuroprotective properties. Lithium has been shown to stabilize mood and may protect neuronal cells from apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which are beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties.

Case Studies

  • Neuroprotective Studies :
    • A study conducted on lithium compounds demonstrated their ability to promote neuronal survival in models of neurodegeneration, suggesting that this compound could have similar effects .
  • Enzyme Interaction Studies :
    • Research into enzyme interactions revealed that sulfinic acids can act as reversible inhibitors for certain enzymes, implying a possible inhibitory effect of this compound on specific metabolic enzymes .
  • Antioxidant Activity :
    • In vitro assays have shown that sulfinic acid derivatives can scavenge free radicals, indicating the potential for this compound to function as an antioxidant .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundPyridine ring with tert-butyl and sulfinateUnique reactivity due to sulfinic acid group
Lithium 4-tert-butylpyridine-3-sulfonatePyridine ring with tert-butyl and sulfonateMore stable but less reactive than sulfinate
Lithium 4-tert-butylpyridine-3-sulfidePyridine ring with tert-butyl and sulfideMore reactive but less stable than sulfinate

Q & A

Q. What are the recommended synthetic routes for lithium(1+) ion 4-tert-butylpyridine-3-sulfinate, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of 4-tert-butylpyridine followed by deprotonation with a lithium base. A plausible method includes:

  • Sulfonation : Reacting 4-tert-butylpyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
  • Lithiation : Treating the intermediate with lithium hydroxide or lithium carbonate in anhydrous solvents (e.g., THF or DMF) to yield the sulfinate salt .
    Key variables affecting yield include solvent polarity (polar aprotic solvents enhance ion separation), reaction time (over-sulfonation can occur at elevated temperatures), and stoichiometric ratios (excess lithium base ensures complete deprotonation). Purity can be confirmed via NMR and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the pyridine ring protons and tert-butyl group. The sulfinate group’s electronic effects deshield adjacent protons, observable in downfield shifts .
  • X-ray Diffraction (XRD) : Resolves the ionic lattice structure, confirming Li+^+ coordination geometry with the sulfinate anion. Challenges include crystal growth due to hygroscopicity .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (195.16 g/mol) and detects potential impurities (e.g., residual sulfonic acid) .

Advanced Research Questions

Q. How does the steric bulk of the 4-tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, which can:

  • Limit Nucleophilic Attack : Shield the sulfinate anion’s sulfur center, reducing reactivity in SN2-type reactions.
  • Direct Regioselectivity : In Pd-catalyzed couplings (e.g., with aryl halides), the bulky group may favor para-substitution on the pyridine ring.
    Methodological Insight : Comparative studies using pyridine sulfinates with varying substituents (e.g., methyl vs. tert-butyl) can quantify steric effects via kinetic profiling .

Q. What strategies address contradictions in reported solubility data for this compound across different solvents?

Discrepancies may arise from:

  • Hydration States : Anhydrous vs. hydrated forms (hygroscopicity affects solubility in polar solvents like water or methanol).
  • Purity : Residual solvents (e.g., DMSO) or byproducts (e.g., LiCl) alter solubility profiles.
    Resolution : Standardize sample preparation (e.g., lyophilization under vacuum) and characterize via Karl Fischer titration and thermogravimetric analysis (TGA) .

Q. Can this compound serve as a precursor for ionic liquids or electrolytes in energy storage systems?

The sulfinate anion’s charge-delocalized structure and Li+^+ mobility suggest potential utility in:

  • Solid-State Electrolytes : Composite membranes with polymers (e.g., PEO) could enhance ionic conductivity.
  • Task-Specific Ionic Liquids (TSILs) : Pairing with bulky cations (e.g., 1-butyl-3-methylimidazolium) may lower melting points.
    Experimental Design : Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) can assess conductivity and electrochemical stability windows .

Methodological Challenges and Solutions

Q. How can dynamic rotational isomerism in related sulfinate compounds inform structural analysis of this material?

In analogs like tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, rotamers complicate NMR interpretation. For lithium 4-tert-butylpyridine-3-sulfinate:

  • Variable-Temperature NMR : Identifies coalescence temperatures for rotameric equilibria.
  • DFT Calculations : Predict preferred conformations and validate with experimental data .

Q. What synthetic modifications enhance stability under ambient conditions?

  • Encapsulation : Co-crystallization with crown ethers (e.g., 18-crown-6) stabilizes Li+^+ and reduces hygroscopicity.
  • Ionic Liquid Formation : Combining with hydrophobic anions (e.g., bis(trifluoromethanesulfonyl)imide) improves moisture resistance .

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